REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][C:9]([C:13]#[N:14])=[CH:10]2)=[CH:5][CH:4]=1)=[O:2].C([OH:18])(C)C>CC(C)=O.S(=O)(=O)(O)O.O.[O-2].[Cr+3].[O-2].[O-2].[Cr+3]>[C:13]([C:9]1[CH:10]=[C:11]2[C:6]([CH:5]=[CH:4][C:3]([C:1]([OH:18])=[O:2])=[CH:12]2)=[CH:7][CH:8]=1)#[N:14] |f:5.6.7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C2C=CC(=CC2=C1)C#N
|
Name
|
Example 1
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[Cr+3].[O-2].[O-2].[Cr+3]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a solution prepared
|
Type
|
ADDITION
|
Details
|
was added until the mixture
|
Type
|
STIRRING
|
Details
|
The reaction solution was stirred at 0° C. for 90 minutes
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
The reaction solution was evaporated
|
Type
|
ADDITION
|
Details
|
water was added to the resulting residue
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The ethyl acetate layer was extracted with saturated sodium bicarbonate aqueous solution
|
Type
|
ADDITION
|
Details
|
by adding concentrated sulfuric acid
|
Type
|
FILTRATION
|
Details
|
the thus precipitated solid matter was collected by filtration
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C2C=CC(=CC2=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.94 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |